molecular formula C15H15N3O2S2 B605703 AVN-211 CAS No. 1173103-84-8

AVN-211

Cat. No.: B605703
CAS No.: 1173103-84-8
M. Wt: 333.4 g/mol
InChI Key: KSAUCBGUWGWPDL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of AVN-211 involves several steps, starting with the preparation of the core pyrazolo[1,5-a]pyrimidine structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

AVN-211 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

AVN-211 has several scientific research applications, including:

Mechanism of Action

AVN-211 exerts its effects by selectively antagonizing the 5-HT6 receptor. This receptor is primarily located in the central nervous system and is involved in regulating cognitive processes, mood, and neuroprotection. By blocking the 5-HT6 receptor, this compound enhances cognitive function and provides neuroprotective effects. The molecular targets and pathways involved include the modulation of neurotransmitter release and the regulation of intracellular signaling pathways associated with neuroprotection .

Comparison with Similar Compounds

AVN-211 is unique among 5-HT6 receptor antagonists due to its high selectivity and potency. Similar compounds include:

This compound stands out due to its superior selectivity and efficacy in preclinical studies, making it a promising candidate for further development .

Properties

IUPAC Name

3-(benzenesulfonyl)-5,7-dimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c1-10-9-11(2)18-14(16-10)13(15(17-18)21-3)22(19,20)12-7-5-4-6-8-12/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAUCBGUWGWPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)SC)S(=O)(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001032056
Record name AVN-211
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001032056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173103-84-8
Record name 5,7-Dimethyl-2-(methylthio)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1173103-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AVN-211
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001032056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVN-211
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6B63H3RXJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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